molecular formula C18H24N4O4S2 B2583064 2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 1323040-95-4

2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B2583064
CAS No.: 1323040-95-4
M. Wt: 424.53
InChI Key: WAUIFWFYSDGYOO-UHFFFAOYSA-N
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Description

2-[4-(1-Methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a complex synthetic compound incorporating a benzothiazole core linked to a piperazine ring that is further functionalized with a methanesulfonyl pyrrolidine carbonyl group. This molecular architecture suggests significant potential for multidisciplinary pharmaceutical and biological research. The structure combines several pharmacologically privileged motifs. The benzothiazole scaffold is extensively documented in scientific literature for its diverse biological activities, including functioning as a multifunctional antioxidant offering photoprotective properties against UVA/UVB radiation, demonstrating antifungal capabilities against dermatophytes and Candida albicans , and exhibiting antiproliferative effects against melanoma tumor cells . Furthermore, benzothiazole derivatives have shown promise as acetylcholinesterase inhibitors for Alzheimer's disease research and as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors for pain and inflammation studies . The piperazine and pyrrolidine rings are common in medicinal chemistry, known to enhance solubility and contribute to binding affinity at various biological targets . The specific methoxy and methanesulfonyl substitutions on this complex scaffold are likely to influence its electronic properties, metabolic stability, and overall biological activity profile. This compound is supplied exclusively for research applications in laboratory settings. It is intended for use by qualified professional researchers only. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c1-26-14-6-3-7-15-16(14)19-18(27-15)21-11-9-20(10-12-21)17(23)13-5-4-8-22(13)28(2,24)25/h3,6-7,13H,4-5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIFWFYSDGYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Methoxy Substitution:

    Piperazine Ring Formation: The piperazine ring can be constructed through the reaction of ethylenediamine with a suitable dihaloalkane.

    Attachment of Methanesulfonylpyrrolidine: The methanesulfonylpyrrolidine moiety can be introduced through the reaction of pyrrolidine with methanesulfonyl chloride, followed by coupling with the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated reagents and bases such as sodium hydride or potassium carbonate are often used.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The compound shares structural motifs with several piperazine-linked heterocycles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Benzothiazole 1-Methanesulfonylpyrrolidine-2-carbonyl C₁₉H₂₆N₄O₄S₂ 438.56 Methoxy, methyl, mesyl, pyrrolidine
2-{4-[3-(Ethanesulfonyl)Benzoyl]Piperazin-1-Yl}-4-Methoxy-1,3-Benzothiazole (CAS: 886929-46-0) Benzothiazole 3-(Ethanesulfonyl)benzoyl C₂₀H₂₂N₄O₄S₂ 454.54 Methoxy, ethanesulfonyl, benzoyl
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-Yl)Benzoate (C1) Quinoline 2-Phenylquinoline-4-carbonyl C₂₉H₂₆N₄O₃ 490.55 Phenyl, quinoline, ester
Methyl 4-(4-(2-(4-Chlorophenyl)Quinoline-4-Carbonyl)Piperazin-1-Yl)Benzoate (C3) Quinoline 2-(4-Chlorophenyl)quinoline-4-carbonyl C₂₉H₂₅ClN₄O₃ 525.00 Chlorophenyl, quinoline, ester
Key Observations:

Core Heterocycle: The target compound’s benzothiazole core differs from quinoline-based analogs (e.g., C1, C3) .

Piperazine Substituents: The mesyl-pyrrolidine group in the target compound introduces a sulfonyl moiety and a five-membered ring, enhancing steric bulk and polarity compared to the ethanesulfonyl-benzoyl group in CAS 886929-46-0 . Quinoline analogs (C1, C3) feature aromatic acyl groups (e.g., 2-phenylquinoline-4-carbonyl), which may improve planar stacking interactions but reduce solubility .

Functional Group Effects: The 4-methoxy group in the target compound and CAS 886929-46-0 could enhance metabolic stability compared to halogenated analogs (e.g., C3’s 4-chlorophenyl) .

Biological Activity

The compound 2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N5O3SC_{15}H_{20}N_{5}O_{3}S. Its structure includes a benzothiazole moiety, which is known for various biological activities.

Biological Activity Overview

The biological evaluation of this compound has been primarily focused on its anti-inflammatory and anti-cancer properties. The following sections detail specific activities and findings from various studies.

Anti-inflammatory Activity

Research has indicated that benzothiazole derivatives exhibit significant anti-inflammatory effects. For instance, a study on related compounds demonstrated that derivatives with similar structural features showed inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes .

Case Study: COX-2 Inhibition

A representative compound from a related class exhibited an inhibition rate of 57.35% compared to the reference drug indomethacin. This suggests that compounds with a benzothiazole backbone can effectively modulate inflammatory responses through COX-2 inhibition .

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation.

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0Apoptosis induction
Compound BMCF7 (Breast)3.5Cell cycle arrest
Compound CHeLa (Cervical)4.0Inhibition of PI3K

Synthesis and Evaluation

The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and subsequent modifications to introduce the methanesulfonyl and benzothiazole groups. The synthetic route has been optimized to enhance yield and purity, employing techniques such as column chromatography for purification .

Q & A

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :
  • Process Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce by-products .
  • Quality Control : Use PAT tools (e.g., in-line FTIR) for real-time monitoring of reaction parameters .

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